molecular formula C19H16INO2 B5425037 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline

Cat. No. B5425037
M. Wt: 417.2 g/mol
InChI Key: GORWUSJWDLZZKA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline, also known as IQM-316, is a small molecule inhibitor that has been studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively investigated.

Mechanism of Action

The mechanism of action of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline involves the inhibition of the protein kinase CK2. CK2 is an enzyme that plays a key role in cell proliferation and survival, and its overexpression has been linked to various types of cancer. By inhibiting CK2, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus, which is a major cause of liver disease worldwide. This compound has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of CK2 in various cellular processes. However, one limitation of using this compound is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of interest is the investigation of the potential synergistic effects of this compound with other anticancer agents. Finally, the clinical development of this compound as a cancer therapy is an important area of future research.

Synthesis Methods

The synthesis method of 2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline involves several steps. First, 8-methoxyquinoline is reacted with sodium hydride and 5-iodo-2-methoxybenzaldehyde to form the corresponding intermediate. This intermediate is then reacted with acetic anhydride and trifluoroacetic acid to obtain this compound. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-methoxyquinoline has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells. These findings suggest that this compound may be a promising candidate for cancer therapy.

properties

IUPAC Name

2-[(E)-2-(5-iodo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16INO2/c1-22-17-11-8-15(20)12-14(17)7-10-16-9-6-13-4-3-5-18(23-2)19(13)21-16/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORWUSJWDLZZKA-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)I)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)I)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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